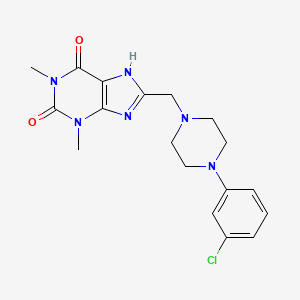
3-甲基-1-苯基-4-甲苯磺酰-1H-吡唑-5-基 4-甲基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
科学研究应用
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines , suggesting that they may interact with cellular components involved in cell survival and proliferation.
Mode of Action
It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death
Biochemical Pathways
Given the cytotoxic effects of some pyrazole derivatives , it can be inferred that the compound may affect pathways related to cell survival and proliferation
Pharmacokinetics
The physicochemical properties of a compound can provide some insights into its potential pharmacokinetic behavior
Result of Action
The result of the compound’s action is likely to be cell death, given the cytotoxic effects observed for some pyrazole derivatives . In particular, one study found that a pyrazole derivative was a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . Autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
生化分析
Biochemical Properties
Pyrazoles have been shown to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the pyrazole derivative.
Cellular Effects
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . The specific effects of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate on cellular processes are not yet fully known. It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate efficient purification techniques like recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
相似化合物的比较
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the tosyl group, which may result in different reactivity and biological activity.
4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate: Lacks the methyl group on the pyrazole ring, potentially affecting its chemical properties.
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the methyl group on the benzoate moiety, which may influence its solubility and reactivity.
Uniqueness
The presence of both the tosyl group and the methylbenzoate moiety in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methylbenzoate makes it unique compared to similar compounds.
属性
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-9-13-20(14-10-17)25(28)31-24-23(32(29,30)22-15-11-18(2)12-16-22)19(3)26-27(24)21-7-5-4-6-8-21/h4-16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRMRFUKUGUNGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)


![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2395860.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)




